Sodium 4-chlorobenzenesulfinate hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfinate hydrate can be synthesized through several methods:
Reduction of Sulfonyl Chlorides: One common method involves the reduction of 4-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite.
Friedel-Crafts Reaction: Another method includes the reaction of sulfur dioxide with aromatic compounds in the presence of catalysts like aluminum chloride.
Oxidation of Thiols: The oxidation of thiols can also produce sulfinates.
Industrial Production Methods: Industrial production typically involves the chlorosulfonation of aromatic compounds followed by reduction. This process requires careful handling of reagents and by-products to ensure safety and environmental compliance .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc powder, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Aromatics: Formed through nucleophilic substitution.
Scientific Research Applications
Sodium 4-chlorobenzenesulfinate hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a tool in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-chlorobenzenesulfinate hydrate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various transformations. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison:
- Sodium 4-chlorobenzenesulfinate hydrate is unique due to the presence of a chlorine atom, which can influence its reactivity and the types of reactions it undergoes.
- Sodium benzenesulfinate lacks the chlorine atom, making it less reactive in certain substitution reactions.
- Sodium toluenesulfinate has a methyl group instead of a chlorine atom, affecting its steric and electronic properties.
- Sodium methanesulfinate is a simpler compound with different reactivity patterns due to the absence of an aromatic ring .
Properties
IUPAC Name |
sodium;4-chlorobenzenesulfinate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na.H2O/c7-5-1-3-6(4-2-5)10(8)9;;/h1-4H,(H,8,9);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCPGHQANVYEBE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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